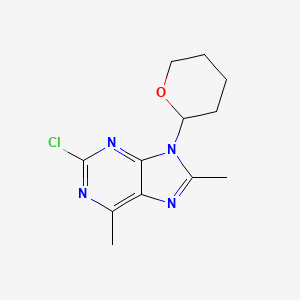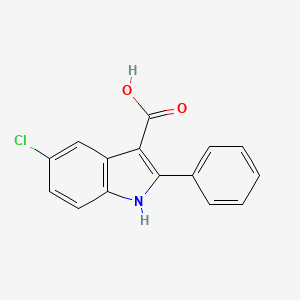
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The reaction typically proceeds through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis . The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Substitution reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
Scientific Research Applications
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes . The chloro and phenyl groups contribute to its binding specificity and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid
- 5-Bromo-2-phenyl-1H-indole-3-carboxylic acid
- 5-Iodo-2-phenyl-1H-indole-3-carboxylic acid
Uniqueness
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative exhibits different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
5-chloro-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) |
InChI Key |
JUIJGFWMIFCMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
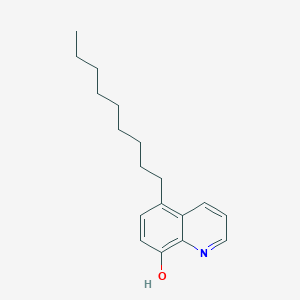


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
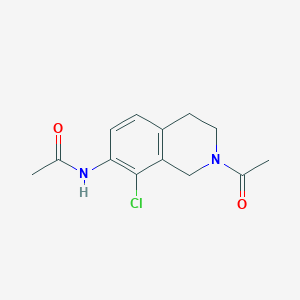
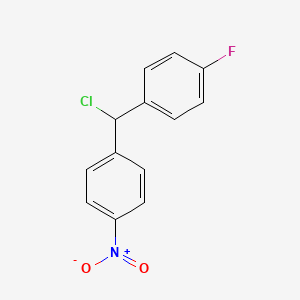
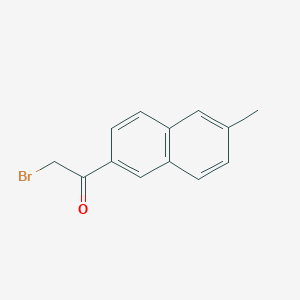

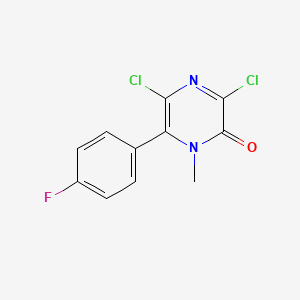
![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
